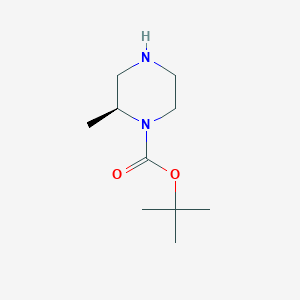

(S)-1-N-Boc-2-Methylpiperazine

説明

The exact mass of the compound (S)-1-N-Boc-2-Methylpiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-1-N-Boc-2-Methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-N-Boc-2-Methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl (2S)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATRVIMZZZVHMP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435290 | |

| Record name | tert-Butyl (2S)-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169447-70-5 | |

| Record name | 1,1-Dimethylethyl (2S)-2-methyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169447-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S)-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-methylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-1-N-Boc-2-Methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Boc-2-methylpiperazine, a chiral derivative of piperazine, is a crucial building block in medicinal chemistry and organic synthesis. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, allows for selective functionalization at the secondary amine. This mono-protected intermediate is instrumental in the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical data to support its application in research and drug development.

Chemical and Physical Properties

(S)-1-N-Boc-2-methylpiperazine is typically a white to almost white crystalline powder or a solid.[1] Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl (2S)-2-methylpiperazine-1-carboxylate |

| CAS Number | 169447-70-5 |

| Molecular Formula | C₁₀H₂₀N₂O₂[2] |

| Molecular Weight | 200.28 g/mol [2] |

| InChI | InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m0/s1[1] |

| InChIKey | DATRVIMZZZVHMP-QMMMGPOBSA-N[1] |

| SMILES | C[C@H]1CNCCN1C(=O)OC(C)(C)C |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Solid[1] |

| Color | White to Almost white powder to crystal[1] |

| Melting Point | 43.0 to 47.0 °C[1] |

| Boiling Point | 268.7 ± 15.0 °C (Predicted)[1] |

| Density | 0.997 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 8.49 ± 0.40 (Predicted)[1] |

| Solubility | Soluble in Methanol[1] |

Spectroscopic Data

Table 3: Spectroscopic Data for (S)-1-N-Boc-2-methylpiperazine

| Spectrum Type | Data |

| ¹H NMR (CDCl₃) | δ 1.26 (3H, d), 1.49 (9H, s), 2.1 (1H, s), 2.7 (1H, m), 2.85 (1H, m), 3.0 (3H, m), 3.8 (1H, m), 4.2 (1H, m)[2] |

| Mass Spectrometry | m/z: 201 (M+H)⁺[2] |

| ¹³C NMR | Data not available in the searched literature. |

| Infrared (IR) | Data not available in the searched literature. |

Experimental Protocols

Synthesis of (S)-1-N-Boc-2-methylpiperazine

A common synthetic route to (S)-1-N-Boc-2-methylpiperazine involves the selective protection of the nitrogen at the 1-position of (S)-2-methylpiperazine.

Materials:

-

(S)-2-methylpiperazine

-

Tetrahydrofuran (THF)

-

n-Butyllithium (nBuLi) in hexanes

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Water (H₂O)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

Ammonium hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

Procedure: [2]

-

A solution of (S)-2-methylpiperazine (2 g, 20 mmol) in THF (200 ml) is treated with nBuLi (25 ml, 1.6 M in hexanes, 40 mmol) at room temperature.

-

The solution is stirred for 30 minutes before the addition of TBDMSCl (3.04 g, 20 mmol).

-

The mixture is stirred for an additional hour, followed by the addition of (Boc)₂O (5.2 g, 24 mmol).

-

After stirring for another hour, the reaction is quenched with H₂O (50 ml).

-

The organic layer is separated, washed with brine (50 mL), and dried over Na₂SO₄.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel (5% MeOH / 2% NH₄OH / 93% CH₂Cl₂) to yield (S)-1-N-Boc-2-methylpiperazine as a yellow oil.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (S)-1-N-Boc-2-methylpiperazine.

Caption: Synthetic pathway for (S)-1-N-Boc-2-methylpiperazine.

Logical Relationship of Synthesis Stages

This diagram outlines the logical progression of the synthetic stages.

Caption: Logical flow of the synthesis process.

References

(S)-1-N-Boc-2-Methylpiperazine CAS number

An In-depth Technical Guide to (S)-1-N-Boc-2-Methylpiperazine

CAS Number: 169447-70-5

This technical guide provides comprehensive information on (S)-1-N-Boc-2-methylpiperazine, a key chiral building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document covers the compound's physicochemical properties, detailed synthesis protocols, and its applications in the synthesis of pharmacologically active molecules.

Physicochemical and Structural Data

(S)-1-N-Boc-2-methylpiperazine, with the CAS number 169447-70-5, is a piperazine derivative protected with a tert-butoxycarbonyl (Boc) group at the N1 position.[1][2][3] This strategic protection allows for selective functionalization at the unprotected N4 position, making it a valuable intermediate in multi-step organic synthesis.

Table 1: Physicochemical Properties of (S)-1-N-Boc-2-Methylpiperazine

| Property | Value | Reference(s) |

| CAS Number | 169447-70-5 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][4] |

| Molecular Weight | 200.28 g/mol | [1][2][4] |

| Appearance | Yellow Oil / Solid | [2] |

| Boiling Point | 268.7 °C at 760 mmHg | [5] |

| Density | 0.998 g/cm³ | [5] |

| Flash Point | 116.3 °C | [5] |

| Purity | ≥97% | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [7] |

| Storage | Store at room temperature or 2-8 °C under inert gas | [6][7] |

| InChI Key | DATRVIMZZZVHMP-QMMMGPOBSA-N | |

| SMILES | C[C@H]1CNCCN1C(=O)OC(C)(C)C |

Experimental Protocols

The synthesis of (S)-1-N-Boc-2-methylpiperazine involves the selective protection of one nitrogen atom in (S)-2-methylpiperazine. A common and effective laboratory-scale procedure is detailed below.

Synthesis of (S)-1-N-Boc-2-methylpiperazine

This protocol describes a three-stage synthesis process with a final purification step.

Materials:

-

(S)-2-methylpiperazine

-

Tetrahydrofuran (THF)

-

n-Butyllithium (nBuLi, 1.6 M in hexanes)

-

tert-Butyldimethylsilyl chloride (TBDMSCI)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Deionized Water (H₂O)

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Eluent: 5% Methanol / 2% Ammonium Hydroxide / 93% Dichloromethane

Procedure:

-

Stage 1: Deprotonation. In a suitable reaction vessel, dissolve (S)-2-methylpiperazine (2 g, 20 mmol) in THF (200 mL). At room temperature, add nBuLi (25 mL, 1.6 M in hexanes, 40 mmol). Stir the resulting solution for 30 minutes.[2]

-

Stage 2: Silylation. To the reaction mixture, add TBDMSCI (3.04 g, 20 mmol). Continue stirring for 1 hour.[2]

-

Stage 3: Boc Protection. Add di-tert-butyl dicarbonate ((Boc)₂O) (5.2 g, 24 mmol) to the solution and stir for an additional hour.[2]

-

Workup. Quench the reaction by diluting the solution with H₂O (50 mL). Separate the organic layer, wash it with brine (50 mL), and dry it over anhydrous Na₂SO₄.[2]

-

Concentration. Remove the solvent under vacuum to obtain the crude product.[2]

-

Purification. Purify the crude product by flash chromatography on a silica gel column using an eluent system of 5% MeOH / 2% NH₄OH / 93% CH₂Cl₂. This yields the final product, (S)-1-N-Boc-2-methylpiperazine, as a yellow oil (3.7 g, 93% yield).[2]

Characterization Data:

-

LC/MS: m/z, 201 (M+H)⁺[2]

-

¹H NMR (CDCl₃): δ 1.26 (3H, d), 1.49 (9H, s), 2.1 (1H, s), 2.7 (1H, m), 2.85 (1H, m), 3.0 (3H, m), 3.8 (1H, m), 4.2 (1H, m)[2]

Caption: Synthesis workflow for (S)-1-N-Boc-2-methylpiperazine.

Applications in Drug Discovery

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9][10] Its presence can improve the pharmacokinetic profile of drug candidates by increasing solubility and bioavailability.[9][10] (S)-1-N-Boc-2-methylpiperazine serves as a versatile chiral building block for introducing this important moiety into complex target molecules.

The Boc protecting group allows for selective reactions at the free secondary amine, such as alkylation, acylation, or reductive amination. The Boc group can then be removed under acidic conditions to reveal the second amine for further functionalization, providing a high degree of synthetic flexibility.

Key Applications:

-

Synthesis of Bioactive Molecules: It is a crucial intermediate for synthesizing a wide range of compounds targeting the central nervous system (CNS), infectious diseases, and cancer.[8][9]

-

PDE4-Muscarinic Antagonists: The compound has been specifically used in the preparation of pyrazolo[3,4-b]pyridine dual pharmacophores which act as PDE4-muscarinic antagonists.[3]

-

Kinase Inhibitors: The piperazine scaffold is a common component in kinase inhibitors designed to interfere with cancer cell signaling pathways.[8]

Caption: Role as a building block in synthetic drug development.

References

- 1. 169447-70-5 CAS MSDS ((S)-1-N-Boc-2-methylpiperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 3. (S)-1-N-Boc-2-methylpiperazine | 169447-70-5 [chemicalbook.com]

- 4. (S)-1-N-Boc-2-methylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. (S)-1-Boc-2-Methylpiperazine, CAS No. 169447-70-5 - iChemical [ichemical.com]

- 6. chemscene.com [chemscene.com]

- 7. 1-Boc-2-Methylpiperazine | 120737-78-2 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

Technical Data Summary for (S)-1-N-Boc-2-Methylpiperazine

This document provides a concise summary of the key physicochemical properties of (S)-1-N-Boc-2-methylpiperazine, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of (S)-1-N-Boc-2-methylpiperazine have been determined and are presented below. This data is crucial for experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3][4] |

| Molecular Weight | 200.28 g/mol | [1][2][4][5] |

| CAS Number | 169447-70-5 | [1][4][6] |

The molecular weight is a critical parameter derived from the compound's molecular formula, which is composed of ten carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms.[1][2][4] This information is foundational for any quantitative analysis or synthesis involving this molecule.

As the scope of this technical guide is focused on the molecular weight and fundamental properties of (S)-1-N-Boc-2-methylpiperazine, detailed experimental protocols and signaling pathway diagrams are not applicable. The provided data is based on established chemical information.

References

- 1. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 2. (S)-1-N-Boc-2-methylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. (S)-1-N-Boc-2-methylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (S)-1-N-Boc-2-methylpiperazine(169447-70-5) 1H NMR spectrum [chemicalbook.com]

- 5. (S)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 7023035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-1-N-Boc-2-methylpiperazine | 169447-70-5 [chemicalbook.com]

An In-depth Technical Guide to (S)-1-N-Boc-2-Methylpiperazine: A Chiral Building Block for Drug Discovery

(S)-1-N-Boc-2-Methylpiperazine is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, including a stereocenter and a protected piperazine ring, make it a valuable synthon for medicinal chemists and drug development professionals. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Molecular Structure and Properties

(S)-1-N-Boc-2-Methylpiperazine, with the CAS Number 169447-70-5, is characterized by a piperazine ring substituted with a methyl group at the 2-position, conferring chirality to the molecule. One of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, which allows for selective functionalization of the other nitrogen atom.

Chemical Structure:

-

Molecular Formula: C₁₀H₂₀N₂O₂[1]

-

Molecular Weight: 200.28 g/mol [1]

-

IUPAC Name: (S)-tert-butyl 2-methylpiperazine-1-carboxylate

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 43.0 to 47.0 °C | [2] |

| Boiling Point (Predicted) | 268.7 ± 15.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 0.997 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in Methanol and Chloroform (Slightly) | [2][4] |

| Optical Activity | Consistent with (S)-configuration | [2] |

Spectroscopic Data

The structural integrity and purity of (S)-1-N-Boc-2-Methylpiperazine are typically confirmed using various spectroscopic techniques.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 1.26 (3H, d), 1.49 (9H, s), 2.1 (1H, s), 2.7 (1H, m), 2.85 (1H, m), 3.0 (3H, m), 3.8 (1H, m), 4.2 (1H, m)[1] |

| ¹³C NMR | Predicted shifts for alkanes, ethers, and carbamates would be expected. |

| Mass Spectrometry (LC/MS) | m/z, 201 (M+H)⁺[1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C-H, and C=O (carbamate) stretching would be observed. |

Synthesis and Experimental Protocols

The synthesis of (S)-1-N-Boc-2-Methylpiperazine is most commonly achieved through the protection of the commercially available (S)-2-methylpiperazine.

Experimental Protocol: Synthesis of (S)-1-N-Boc-2-Methylpiperazine[1][2]

Materials:

-

(S)-2-methylpiperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

n-Butyllithium (nBuLi)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Tetrahydrofuran (THF)

-

Hexanes

-

Water (H₂O)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Methanol (MeOH)

-

Ammonium hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of (S)-2-methylpiperazine (2 g, 20 mmol) in THF (200 mL) is treated with nBuLi (25 mL, 1.6 M in hexanes, 40 mmol) at room temperature.

-

The solution is stirred for 30 minutes before the addition of TBDMSCl (3.04 g, 20 mmol).

-

The mixture is stirred for an additional hour, followed by the addition of (Boc)₂O (5.2 g, 24 mmol).

-

After stirring for another hour, the reaction is quenched with H₂O (50 mL).

-

The organic layer is separated, washed with brine (50 mL), dried over Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel using a mobile phase of 5% MeOH / 2% NH₄OH / 93% CH₂Cl₂ to yield (S)-1-N-Boc-2-methylpiperazine as a yellow oil (3.7 g, 93% yield).[1]

Experimental Protocol: Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of (S)-1-N-Boc-2-Methylpiperazine is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this determination.

Instrumentation and Conditions (General Method):

-

Column: A suitable chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide or a polysaccharide derivative.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).

-

Sample Preparation: A dilute solution of the compound in the mobile phase.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume of the prepared sample solution.

-

Monitor the elution of the enantiomers. The retention times for the (S) and (R) enantiomers will differ.

-

Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.

Applications in Drug Discovery

(S)-1-N-Boc-2-Methylpiperazine is a valuable intermediate in the synthesis of various drug candidates due to the prevalence of the piperazine moiety in bioactive molecules.

Pyrazolo[3,4-b]pyridine Derivatives as PDE4-Muscarinic Antagonists

This chiral building block is utilized in the preparation of pyrazolo[3,4-b]pyridine dual pharmacophores, which have shown potential as phosphodiesterase-4 (PDE4) and muscarinic receptor antagonists.[2] These targets are implicated in inflammatory and respiratory diseases.

CCR5 Antagonists for HIV-1 Therapy

The (S)-2-methylpiperazine moiety has been identified as a key pharmacophore for high-affinity binding to the C-C chemokine receptor type 5 (CCR5). CCR5 is a co-receptor for the entry of the most common strains of HIV-1 into host cells. Small molecule antagonists that block the interaction of the viral envelope glycoprotein gp120 with CCR5 can effectively inhibit viral entry and replication.

CCR5 Signaling Pathway in HIV-1 Entry:

The binding of HIV-1 gp120 to the CD4 receptor on the surface of a T-lymphocyte induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers a series of events, including G-protein-coupled signaling and actin cytoskeleton rearrangement, which ultimately leads to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.

Conclusion

(S)-1-N-Boc-2-Methylpiperazine is a synthetically versatile and pharmaceutically relevant chiral building block. Its well-defined stereochemistry and the presence of a selectively protected piperazine ring make it an ideal starting material for the synthesis of complex molecules with diverse biological activities. The applications of this compound in the development of treatments for inflammatory diseases and HIV-1 highlight its importance in modern drug discovery and development. The experimental protocols and data presented in this guide provide a valuable resource for researchers working in these and related fields.

References

Technical Guide: NMR Spectroscopic Analysis of (S)-1-N-Boc-2-Methylpiperazine

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) data for (S)-1-N-Boc-2-methylpiperazine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a comprehensive understanding of the spectroscopic properties of this compound. This document presents available ¹H NMR data, discusses expected ¹³C NMR characteristics, and outlines a general experimental protocol for the acquisition of such data.

Introduction

(S)-1-N-Boc-2-methylpiperazine is a chiral heterocyclic building block commonly utilized in the synthesis of pharmaceutical compounds. The precise characterization of its structure is crucial for ensuring the purity and identity of intermediates and final active pharmaceutical ingredients. NMR spectroscopy is a primary analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

NMR Data Presentation

The following tables summarize the available ¹H NMR and expected ¹³C NMR spectral data for (S)-1-N-Boc-2-methylpiperazine. It is important to note that exact chemical shifts can vary depending on the solvent, concentration, and instrument used.

¹H NMR Data

Two sets of ¹H NMR data are presented below. The first is experimental data reported in a synthesis protocol, and the second is a predicted spectrum. The experimental data should be considered more reliable.

Table 1: Experimental ¹H NMR Data of (S)-1-N-Boc-2-methylpiperazine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.26 | d | 3H | -CH₃ |

| 1.49 | s | 9H | -C(CH₃)₃ (Boc) |

| 2.1 | s | 1H | -NH |

| 2.7 | m | 1H | Piperazine Ring H |

| 2.85 | m | 1H | Piperazine Ring H |

| 3.0 | m | 3H | Piperazine Ring H |

| 3.8 | m | 1H | Piperazine Ring H |

| 4.2 | m | 1H | Piperazine Ring H |

Solvent: CDCl₃

Table 2: Predicted ¹H NMR Data of (S)-1-N-Boc-2-methylpiperazine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.2 | d | 3H | -CH₃ |

| 1.4 | s | 9H | -C(CH₃)₃ (Boc) |

| 2.7 | m | 2H | Piperazine Ring H |

| 3.0 | m | 4H | Piperazine Ring H |

| 3.8 | m | 1H | Piperazine Ring H |

| 4.2 | s, br | 1H | -NH |

Solvent: CDCl₃ (predicted)

¹³C NMR Data

Table 3: Expected ¹³C NMR Chemical Shifts for (S)-1-N-Boc-2-methylpiperazine

| Expected Chemical Shift (δ) ppm | Assignment |

| ~15-20 | -CH₃ |

| ~28.5 | -C(CH₃)₃ (Boc) |

| ~40-55 | Piperazine Ring Carbons (-CH₂- and -CH-) |

| ~80 | -C(CH₃)₃ (Boc) |

| ~155 | C=O (Boc) |

Experimental Protocols

The following is a general protocol for the acquisition of NMR data for (S)-1-N-Boc-2-methylpiperazine. This protocol is based on standard procedures for the analysis of Boc-protected amines.[1]

Sample Preparation

-

Accurately weigh 5-10 mg of (S)-1-N-Boc-2-methylpiperazine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition :

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., on a 400 MHz spectrometer).

-

Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters on a 100 MHz spectrometer (for carbon) would include a 30-degree pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Apply a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of (S)-1-N-Boc-2-methylpiperazine.

Caption: Workflow for NMR Analysis of (S)-1-N-Boc-2-Methylpiperazine.

References

(S)-1-N-Boc-2-Methylpiperazine spectral data

An In-depth Technical Guide on the Spectral Data of (S)-1-N-Boc-2-Methylpiperazine

This technical guide provides a comprehensive overview of the spectral data for (S)-1-N-Boc-2-methylpiperazine, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its spectroscopic properties and the methodologies for their acquisition.

Data Presentation

The following tables summarize the available and expected spectral data for (S)-1-N-Boc-2-methylpiperazine.

¹H NMR Spectral Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 4.2 | broad singlet | 1H | -CH- | [1] |

| 3.8 | multiplet | 1H | Piperazine ring -CH- | [1] |

| 3.0 | multiplet | 3H | Piperazine ring -CH₂- | [1] |

| 2.85 | multiplet | 1H | Piperazine ring -CH- | [2] |

| 2.7 | multiplet | 1H | Piperazine ring -CH- | [2] |

| 2.1 | singlet | 1H | -NH- | [2] |

| 1.49 | singlet | 9H | -C(CH₃)₃ (Boc) | [2] |

| 1.26 | doublet | 3H | -CH₃ | [2] |

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR Spectral Data

While specific experimental ¹³C NMR data for (S)-1-N-Boc-2-methylpiperazine was not found in the performed searches, the expected chemical shifts can be predicted based on the structure and data from analogous N-Boc protected piperazine derivatives.[3][4][5]

| Expected Chemical Shift (δ) ppm | Assignment |

| ~155 | Carbonyl C=O (Boc) |

| ~80 | Quaternary C (Boc) |

| ~50-55 | Piperazine ring -CH- |

| ~45-50 | Piperazine ring -CH₂- |

| ~40-45 | Piperazine ring -CH₂- |

| ~28 | -C(CH₃)₃ (Boc) |

| ~15-20 | -CH₃ |

Note: These are predicted values and may differ from experimental results.

IR Spectral Data

Specific experimental Infrared (IR) spectral data for (S)-1-N-Boc-2-methylpiperazine was not found. However, the characteristic absorption bands can be anticipated based on its functional groups.[6][7]

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary amine (piperazine) |

| ~2975-2850 | C-H Stretch | Aliphatic (methyl, methylene, methine) |

| ~1690 | C=O Stretch | Carbonyl (Boc group) |

| ~1450 | C-H Bend | Aliphatic |

| ~1365 | C-H Bend | t-butyl group |

| ~1250 | C-N Stretch | Amine |

| ~1160 | C-O Stretch | Ester (Boc group) |

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., thin film, KBr pellet).

Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

| m/z | Ion Type | Technique | Reference |

| 201 | [M+H]⁺ | LC/MS | [2] |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for a small organic molecule such as (S)-1-N-Boc-2-methylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of (S)-1-N-Boc-2-methylpiperazine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Oily Samples):

-

Place a small drop of the oily (S)-1-N-Boc-2-methylpiperazine onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to form a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample holder with the prepared salt plates in the instrument.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of (S)-1-N-Boc-2-methylpiperazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

LC/MS (Electrospray Ionization - ESI) Data Acquisition:

-

The sample is introduced into the mass spectrometer via a liquid chromatography system.

-

Set the ESI source to positive ion mode.

-

Typical parameters include a capillary voltage of 3-4 kV, a nebulizing gas flow, and a drying gas flow at an elevated temperature.

-

Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu).

-

The data system records the mass-to-charge ratio of the ions produced. For (S)-1-N-Boc-2-methylpiperazine (MW = 200.28), the protonated molecule [M+H]⁺ is expected at m/z 201.29.

Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between molecular structure and spectral data.

References

- 1. (S)-1-Boc-2-Methylpiperazine, CAS No. 169447-70-5 - iChemical [ichemical.com]

- 2. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. jgtps.com [jgtps.com]

- 7. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-1-N-Boc-2-Methylpiperazine: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-N-Boc-2-Methylpiperazine is a chiral synthetic building block commonly utilized in the development of pharmaceutical agents. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. This technical guide provides a comprehensive overview of the safety and handling procedures for (S)-1-N-Boc-2-Methylpiperazine, based on available safety data sheets and general best practices for handling heterocyclic amines. It covers hazard identification, personal protective equipment, storage, spill management, and disposal, presented in a format tailored for research and development professionals.

Identification and Physical Properties

(S)-1-N-Boc-2-Methylpiperazine, also known as tert-Butyl (2S)-2-methylpiperazine-1-carboxylate, is a solid at room temperature. Key identifying information and physical properties are summarized below.

| Identifier | Value |

| IUPAC Name | tert-Butyl (2S)-2-methylpiperazine-1-carboxylate |

| Synonyms | (S)-1-Boc-2-methylpiperazine |

| CAS Number | 169447-70-5[1] |

| Molecular Formula | C₁₀H₂₀N₂O₂[2] |

| Molecular Weight | 200.28 g/mol [2] |

| Appearance | White to almost white powder or solid[3][4] |

| Melting Point | 43.0 to 47.0 °C[3] |

| Boiling Point | 268.7 ± 15.0 °C (Predicted)[3] |

| Solubility | Soluble in Methanol[3] |

Hazard Identification and Classification

(S)-1-N-Boc-2-Methylpiperazine is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1][2] |

GHS Label Elements:

-

Pictogram:

-

Corrosion (for serious eye damage)

-

Exclamation Mark (for skin and respiratory irritation)

-

Precautionary Statements (Summary):

A comprehensive list of precautionary statements can be found in the safety data sheet. Key precautions include:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1][2]

-

Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][2]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1][2]

Toxicological Information

To date, the chemical, physical, and toxicological properties of (S)-1-N-Boc-2-Methylpiperazine have not been thoroughly investigated.[2] No quantitative toxicity data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) are currently available. The known toxicological effects are based on its GHS classification:

-

Skin Contact: Causes skin irritation, which may result in redness, itching, and inflammation.[1]

-

Eye Contact: Causes serious eye damage or irritation, potentially leading to redness, pain, and severe injury.[1][2]

-

Ingestion: While not specifically classified, ingestion should be avoided. General first aid for ingestion of a chemical substance is to rinse the mouth and seek medical attention.

No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, or as a known or anticipated carcinogen by NTP or OSHA.[2]

Experimental Protocols for Safe Handling

Adherence to strict handling protocols is essential to minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A hierarchy of controls should be implemented to ensure a safe working environment.

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Engineering Controls:

-

Work should be conducted in a well-ventilated area.[1]

-

A chemical fume hood is the preferred engineering control for handling this solid compound to minimize inhalation of dust particles.

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be necessary for procedures with a high risk of splashing. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves prior to use and change them frequently, especially if contaminated. |

| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. Ensure full skin coverage. |

| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved respirator may be required. |

Protocol for Weighing and Dissolving (S)-1-N-Boc-2-Methylpiperazine

This protocol outlines the steps for safely weighing the solid compound and preparing a solution.

Caption: A typical workflow for safely handling a solid chemical compound.

-

Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including the chemical container, spatula, weigh paper or boat, receiving flask, and the chosen solvent.

-

Don PPE: Put on all required personal protective equipment as outlined in section 4.1.

-

Weighing:

-

Place a tared weigh paper or boat on an analytical balance inside the fume hood.

-

Carefully transfer the desired amount of (S)-1-N-Boc-2-Methylpiperazine from its container to the weigh paper using a clean spatula.

-

Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

-

-

Transfer:

-

Carefully transfer the weighed solid into the receiving flask.

-

Tap the weigh paper to ensure all the solid is transferred.

-

-

Dissolution:

-

Add the desired solvent to the flask in portions, with gentle swirling or stirring to aid dissolution.

-

Keep the flask opening pointed away from your face.

-

-

Cleanup:

-

Dispose of the used weigh paper and any contaminated wipes in the designated solid hazardous waste container.

-

Clean the spatula and any other reusable equipment.

-

Wipe down the work surface in the fume hood.

-

-

Post-Handling:

-

Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.

-

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances such as strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent further spread of the spill. For a solid, this involves preventing the generation of dust.

-

Cleanup:

-

Wear appropriate PPE as described in section 4.1.

-

For a solid spill, carefully sweep or vacuum the material. Avoid actions that create dust.[1]

-

Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[1]

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Reporting: Report the spill to the laboratory supervisor or safety officer.

Fire-Fighting Measures

-

Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire. Suitable media include dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Specific Hazards: The compound is combustible.[2] In the event of a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing (S)-1-N-Boc-2-Methylpiperazine should be treated as hazardous waste.

-

Waste Collection: Collect all solid waste, including contaminated gloves, wipes, and weigh paper, in a designated, clearly labeled hazardous waste container. Collect liquid waste in a separate, sealed, and properly labeled container.

-

Disposal Method: Dispose of waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[1]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2] |

Note: Always have the Safety Data Sheet (SDS) available when seeking medical attention.

References

An In-depth Technical Guide to the Synthesis of Chiral Piperazines

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a multitude of approved drugs and clinical candidates. The introduction of chirality into the piperazine ring significantly expands the accessible chemical space, allowing for more precise and potent interactions with biological targets. This guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of chiral piperazines, with a focus on methodologies, quantitative data, and detailed experimental protocols.

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods offer an efficient and atom-economical approach to chiral piperazines, often providing high enantioselectivities with low catalyst loadings. Key strategies include the asymmetric hydrogenation of prochiral pyrazines and the palladium-catalyzed allylic alkylation of piperazinone enolates.

Asymmetric Hydrogenation of Pyrazines

The direct asymmetric hydrogenation of pyrazines or their derivatives, such as pyrazin-2-ols, represents a powerful tool for accessing enantioenriched piperazines. This method typically employs chiral iridium or palladium catalysts.

Quantitative Data Summary: Asymmetric Hydrogenation

| Entry | Substrate | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |

| 1 | 2-Phenylpyrazine | [Ir(cod)Cl]₂ / (S)-SEGPHOS | Toluene | 95 | 92 | [1] |

| 2 | 2-Methyl-5-phenylpyrazine | [Ir(cod)Cl]₂ / (R)-C₃-TunePhos | Toluene | 96 | 94 | [1] |

| 3 | 3,5-Dimethylpyrazine | [Ir(cod)Cl]₂ / (S,S)-f-Binaphane | THF | 91 | 91 | [1] |

| 4 | 3-Phenylpyrazin-2-ol | Pd(TFA)₂ / (S)-BINAP | DCM/Benzene | 93 | 90 | [2][3] |

| 5 | 3-Methyl-5-phenylpyrazin-2-ol | Pd(TFA)₂ / (S)-Tol-BINAP | DCM/Benzene | 95 | 88 | [2][3] |

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenylpyrazine

Materials:

-

[Ir(cod)Cl]₂ (1 mol%)

-

(S)-SEGPHOS (1.1 mol%)

-

2-Phenylpyrazine (1.0 mmol)

-

Benzyl bromide (1.2 mmol)

-

Toluene (5 mL)

-

Hydrogen gas

Procedure:

-

To a dried Schlenk tube under an argon atmosphere, [Ir(cod)Cl]₂ and (S)-SEGPHOS are added.

-

Anhydrous and degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

2-Phenylpyrazine and benzyl bromide are added to the catalyst solution.

-

The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times.

-

The autoclave is pressurized with hydrogen to 50 atm and the reaction mixture is stirred at 60 °C for 24 hours.

-

After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the chiral piperazine product.[1]

Catalytic Asymmetric Hydrogenation Workflow

Caption: General workflow for catalytic asymmetric hydrogenation.

Palladium-Catalyzed Decarboxylative Allylic Alkylation

The palladium-catalyzed decarboxylative asymmetric allylic alkylation of piperazin-2-one enolates provides access to α-allylated piperazin-2-ones with high enantiomeric excess. These intermediates can then be further transformed into the corresponding chiral piperazines.

Quantitative Data Summary: Pd-Catalyzed Decarboxylative Allylic Alkylation

| Entry | Piperazin-2-one Substrate | Allyl Source | Catalyst System | Ligand | Yield (%) | ee (%) | Reference |

| 1 | N-Boc-piperazin-2-one | Allyl ethyl carbonate | [Pd₂(dba)₃]·CHCl₃ | (S)-t-Bu-PHOX | 85 | 92 | [4] |

| 2 | N-Cbz-piperazin-2-one | Cinnamyl acetate | [Pd₂(dba)₃]·CHCl₃ | (R,R)-ANDEN-Phanephos | 90 | 95 | [4] |

| 3 | N-Boc-3-methylpiperazin-2-one | Allyl phenyl ether | [Pd₂(dba)₃]·CHCl₃ | (S)-i-Pr-PHOX | 78 | 88 | [4] |

Experimental Protocol: Pd-Catalyzed Decarboxylative Allylic Alkylation of N-Boc-piperazin-2-one

Materials:

-

N-Boc-piperazin-2-one (1.0 mmol)

-

Allyl ethyl carbonate (1.2 mmol)

-

[Pd₂(dba)₃]·CHCl₃ (2.5 mol%)

-

(S)-t-Bu-PHOX (5.5 mol%)

-

Toluene (5 mL)

Procedure:

-

In a glovebox, a solution of [Pd₂(dba)₃]·CHCl₃ and (S)-t-Bu-PHOX in toluene is stirred for 30 minutes.

-

N-Boc-piperazin-2-one is added to the catalyst solution, followed by the addition of allyl ethyl carbonate.

-

The reaction vessel is sealed and the mixture is stirred at 50 °C for 16 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed in vacuo.

-

The crude product is purified by flash chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the α-allylated piperazin-2-one.[4]

Decarboxylative Allylic Alkylation Pathway

Caption: Key steps in Pd-catalyzed decarboxylative allylic alkylation.

Chiral Pool Synthesis

The use of readily available chiral starting materials, such as amino acids, provides a straightforward and reliable method for the synthesis of enantiopure piperazines.

Synthesis from α-Amino Acids

α-Amino acids serve as excellent precursors for chiral piperazines. The synthesis often involves the conversion of the amino acid to a chiral 1,2-diamine, which is then cyclized to form the piperazine ring.

Quantitative Data Summary: Synthesis from α-Amino Acids

| Entry | Starting Amino Acid | Key Steps | Overall Yield (%) | Diastereomeric Ratio | Reference |

| 1 | (S)-Alanine | Reductive amination, Nosylation, Cyclization | 65 | >95:5 | [5] |

| 2 | (S)-Phenylalanine | Amide coupling, Reduction, Cyclization | 72 | >98:2 | [6] |

| 3 | (R)-Phenylglycinol | Condensation, Reduction, Cyclization | 66 | >90:10 | [7] |

Experimental Protocol: Synthesis of a Chiral Piperazine from (S)-Alanine

Materials:

-

N-Boc-(S)-alanine (1.0 mmol)

-

Ethyl chloroformate (1.1 mmol)

-

N-Methylmorpholine (1.1 mmol)

-

Sodium borohydride (2.0 mmol)

-

2-Nitrobenzenesulfonyl chloride (1.1 mmol)

-

1,2-Dibromoethane (1.2 mmol)

-

Potassium carbonate (3.0 mmol)

-

N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

-

Amino alcohol formation: N-Boc-(S)-alanine is converted to the corresponding N-Boc-(S)-alaninol via a mixed anhydride reduction with sodium borohydride.

-

Nosylation: The resulting amino alcohol is treated with 2-nitrobenzenesulfonyl chloride in the presence of a base to yield the N-nosylated intermediate.

-

Boc deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Cyclization: The deprotected intermediate is cyclized with 1,2-dibromoethane in the presence of potassium carbonate in DMF at elevated temperature to afford the N-nosyl-protected chiral piperazine.

-

Deprotection: The nosyl group can be removed under standard conditions (e.g., thiophenol and potassium carbonate) to yield the free chiral piperazine.[5]

Chiral Pool Synthesis Workflow from Amino Acids

Caption: General synthetic route from chiral amino acids.

Asymmetric Lithiation

The direct asymmetric deprotonation of an N-Boc protected piperazine followed by trapping with an electrophile offers a direct route to α-functionalized chiral piperazines. This method typically utilizes a chiral ligand, such as (-)-sparteine, to control the stereochemistry of the lithiation.

Quantitative Data Summary: Asymmetric Lithiation of N-Boc-Piperazine

| Entry | Electrophile | Ligand | Yield (%) | er (enantiomeric ratio) | Reference |

| 1 | Benzoyl chloride | (-)-Sparteine | 85 | 95:5 | [8][9][10] |

| 2 | Iodomethane | (-)-Sparteine | 78 | 92:8 | [8][9][10] |

| 3 | Allyl bromide | (+)-Sparteine Surrogate | 82 | 90:10 | [8][9][10] |

Experimental Protocol: Asymmetric Lithiation of N-Boc-Piperazine

Materials:

-

N-Boc-piperazine (1.0 mmol)

-

s-Butyllithium (1.2 mmol)

-

(-)-Sparteine (1.2 mmol)

-

Benzoyl chloride (1.2 mmol)

-

Anhydrous diethyl ether (10 mL)

Procedure:

-

A solution of N-Boc-piperazine and (-)-sparteine in anhydrous diethyl ether is cooled to -78 °C under an argon atmosphere.

-

s-Butyllithium is added dropwise, and the resulting solution is stirred at -78 °C for 1 hour.

-

Benzoyl chloride is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the α-benzoylated chiral piperazine.[8][9][10]

Asymmetric Lithiation Logical Relationship

Caption: The process of asymmetric lithiation and electrophilic trapping.

References

- 1. researchgate.net [researchgate.net]

- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Substituted Piperazine Pharmacophores: An In-depth Technical Guide

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its structural simplicity, coupled with its favorable physicochemical properties, has established it as a "privileged scaffold" in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles of substituted piperazine pharmacophores, their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Core Pharmacophoric Features of the Piperazine Scaffold

The prevalence of the piperazine moiety in drug design can be attributed to several key pharmacophoric features:

-

Dual Basic Nitrogen Atoms: The two nitrogen atoms are typically basic and can be protonated at physiological pH. This positive charge is crucial for forming ionic interactions with acidic residues in target proteins.

-

Hydrogen Bond Acceptors: The nitrogen atoms can also act as hydrogen bond acceptors, facilitating interactions with hydrogen bond donors on a receptor.

-

Conformational Flexibility: The piperazine ring primarily adopts a chair conformation, allowing for the precise spatial orientation of its substituents to optimize binding within a target's active site.

-

Hydrophobic Regions: The ethylene bridges of the ring provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar regions of a biological target.

-

Versatile Substitution Points: The two nitrogen atoms serve as convenient points for the introduction of a wide variety of substituents, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

Structure-Activity Relationships (SAR) of Substituted Piperazines

The pharmacological profile of a piperazine-containing compound is profoundly influenced by the nature and position of its substituents.

1,4-Disubstituted Piperazine Analogs

The symmetrical nature of the 1,4-disubstituted piperazine core allows for diverse functionalization, leading to compounds with a wide range of biological activities, from anticancer and antimicrobial to targeting the central nervous system.[1] For instance, in a series of benzo[a]phenazine-piperazine derivatives, increasing the alkyl chain length on the piperazine nitrogen was found to enhance cytotoxic activity against various cancer cell lines.[2]

Arylpiperazines

Arylpiperazine derivatives are a significant class of compounds, many of which target neurotransmitter receptors. For these compounds, key SAR observations include:

-

The Basic Nitrogen: One of the piperazine nitrogens (N1) is typically protonated and forms a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of G-protein coupled receptors like dopamine and serotonin receptors.

-

The Aromatic Moiety: An aromatic group (e.g., phenyl, pyridyl) attached to the other piperazine nitrogen (N4) is critical for receptor affinity and selectivity. The nature and substitution pattern of this aromatic ring significantly impact the pharmacological profile.

Quantitative Data on Piperazine Analog Activity

The following tables summarize the biological activity of various substituted piperazine derivatives, providing a quantitative context for their therapeutic potential.

Table 1: Cytotoxic Activity of Benzo[a]phenazine-Piperazine Derivatives [2]

| Compound ID | Substitution Pattern | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HL-60 IC50 (µM) |

| Compound A | N-Methylpiperazine | >50 | >50 | >50 | >50 |

| Compound B | N-Ethylpiperazine | 10.5 | 8.7 | 4.3 | 2.1 |

| Compound C | N-Propylpiperazine | 5.6 | 4.8 | 2.1 | 1.5 |

| Compound D | N-Butylpiperazine | 3.2 | 2.5 | 1.8 | 1.0 |

Table 2: In Vitro Inhibitory Activity of Benzhydrylpiperazine Derivatives against COX-2 and 5-LOX [1]

| Compound ID | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

| 9d | 7.87 | 14.29 |

| 9g | 9.16 | - |

Table 3: Antiproliferative Activity of Piperidine-Based Benzamide Derivatives against MDA-MB-436 Cancer Cells [3]

| Compound ID | IC50 (µM) |

| 6a | 8.56 ± 1.07 |

| 15d | 6.99 ± 2.62 |

Table 4: PARP-1 Inhibitory Activity of Piperidine-Based Benzamide Derivatives [3]

| Compound ID | IC50 (nM) |

| 6a | 8.33 |

| 15d | 12.02 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the discovery and evaluation of substituted piperazine pharmacophores.

Synthesis of Substituted Piperazine Derivatives

General Procedure for the Synthesis of 1-Benzhydryl-piperazine Sulfonamide and Carboxamide Derivatives: [4]

-

Synthesis of Benzhydrol: To a solution of phenylmagnesium bromide in dry THF, benzaldehyde is added dropwise under a nitrogen atmosphere. The reaction mixture is stirred at room temperature and then refluxed. After cooling, the reaction is quenched with a saturated solution of ammonium chloride, and the product is extracted with ethyl acetate.

-

Synthesis of Benzhydryl Chloride: Benzhydrol is treated with thionyl chloride in an inert solvent like dichloromethane at 0°C. The reaction mixture is then stirred at room temperature.

-

Synthesis of 1-Benzhydryl-piperazine: A mixture of benzhydryl chloride, piperazine, and anhydrous potassium carbonate in dimethylformamide is heated at 80°C.

-

Final Product Synthesis: 1-Benzhydryl-piperazine is reacted with various substituted aromatic sulfonyl chlorides or acid chlorides in the presence of triethylamine in dichloromethane to yield the final sulfonamide or carboxamide derivatives.

General Procedure for the Synthesis of N-Arylpiperazines: [5]

A common method for the synthesis of N-arylpiperazines involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent such as diglyme at elevated temperatures (e.g., 150°C).

General Procedure for the Synthesis of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives: [6]

A solution of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone and the corresponding piperazine compound in dichloromethane (DCM) is added to a solution of Na2CO3 in DCM and stirred at room temperature. The reaction is typically stirred overnight. The final product is then purified by column chromatography.[6]

In Vitro Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [7][8][9][10]

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 3,000-5,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the piperazine compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution (typically 5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated.

Receptor Binding Assays

Radioligand Binding Assay for Dopamine D2 Receptors: [11][12][13][14]

This assay is used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Crude membrane preparations are obtained from cell lines stably expressing the human recombinant dopamine D2 receptor.

-

Assay Setup: In a 96-well plate, the assay is set up with the membrane preparation, a radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound in an appropriate assay buffer.

-

Incubation: The plate is incubated to allow for competitive binding between the radioligand and the test compound.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: The radioactivity on the filters is counted using a scintillation counter.

-

Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value obtained from the competition curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by substituted piperazines and a general workflow for their evaluation.

References

- 1. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the Synthesis of (S)-1-N-Boc-2-Methylpiperazine

This document provides a detailed protocol for the chemical synthesis of (S)-1-N-Boc-2-methylpiperazine, a valuable chiral building block in medicinal chemistry and drug development. The procedure outlined is based on established laboratory methods for the regioselective N-protection of (S)-2-methylpiperazine.

Introduction

(S)-1-N-Boc-2-methylpiperazine (CAS No: 169447-70-5) is a key intermediate used in the synthesis of a wide range of pharmacologically active compounds.[1] The presence of the methyl group creates a chiral center, and the Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen. This makes it an essential component for building complex molecular architectures with specific stereochemistry, which is crucial for achieving desired biological activity and minimizing off-target effects.

Regioselective Synthesis Protocol

This protocol describes a multi-step synthesis to achieve regioselective Boc-protection of (S)-2-methylpiperazine at the less sterically hindered N1 position. The workflow involves the in-situ formation of a silyl-protected intermediate to direct the subsequent acylation.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (S)-2-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 2.0 g | 20 |

| n-Butyllithium (nBuLi) | C₄H₉Li | 64.06 | 25 mL (1.6 M in hexanes) | 40 |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | C₆H₁₅ClSi | 150.72 | 3.04 g | 20 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 5.2 g | 24 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 200 mL | - |

| Deionized Water | H₂O | 18.02 | 50 mL | - |

| Brine (saturated NaCl solution) | NaCl/H₂O | - | 50 mL | - |

| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | As needed | - |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | For chromatography | - |

| Methanol (MeOH) | CH₃OH | 32.04 | For chromatography | - |

| Ammonium Hydroxide (NH₄OH) | NH₄OH | 35.05 | For chromatography | - |

| Silica Gel | SiO₂ | 60.08 | For chromatography | - |

Experimental Procedure

-

Initial Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-methylpiperazine (2.0 g, 20 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).[2]

-

Deprotonation : Add n-butyllithium (25 mL of a 1.6 M solution in hexanes, 40 mmol) to the solution at room temperature. Stir the mixture for 30 minutes.[2]

-

Silyl Protection : Add tert-butyldimethylsilyl chloride (TBDMSCl, 3.04 g, 20 mmol) to the reaction mixture. Stir for 1 hour at room temperature.[2]

-

Boc Protection : To the same solution, add di-tert-butyl dicarbonate ((Boc)₂O, 5.2 g, 24 mmol). Allow the reaction to stir for an additional hour.[2]

-

Work-up : Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.[2]

-

Extraction and Drying : Wash the organic layer with brine (50 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.[2]

-

Concentration : Remove the solvent from the filtrate under reduced pressure to yield the crude product.[2]

-

Purification : Purify the crude oil by flash chromatography on silica gel.[2] The recommended eluent system is a mixture of 5% Methanol / 2% Ammonium Hydroxide / 93% Dichloromethane.[2] The final product, (S)-1-N-Boc-2-methylpiperazine, is obtained as a yellow oil.[2]

Results and Characterization

| Parameter | Value |

| Yield | 3.7 g (93%) |

| Appearance | Yellow Oil |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| LC/MS (m/z) | 201 [M+H]⁺ |

| ¹H NMR (CDCl₃, δ) | 1.26 (3H, d), 1.49 (9H, s), 2.1 (1H, s), 2.7 (1H, m), 2.85 (1H, m), 3.0 (3H, m), 3.8 (1H, m), 4.2 (1H, m) |

| Data sourced from ChemicalBook.[2] |

Experimental Workflow Diagram

Caption: Workflow for the regioselective synthesis of (S)-1-N-Boc-2-methylpiperazine.

Alternative Synthesis Approach

A simpler, one-step method involves the direct reaction of (S)-2-methylpiperazine with di-tert-butyl dicarbonate in a solvent like dichloromethane at 0°C to room temperature.[3]

Caption: Potential products from the direct Boc-protection of (S)-2-methylpiperazine.

While this method is operationally simpler, it typically leads to a mixture of products, including the desired N1-protected compound, the N4-protected regioisomer, and the 1,4-di-Boc-protected species. The separation of these isomers can be challenging and often results in a lower isolated yield of the target molecule compared to the regioselective protocol.

Safety Precautions

-

n-Butyllithium (nBuLi) is highly pyrophoric and reacts violently with water. Handle only under an inert atmosphere by trained personnel.

-

Cyanuric chloride , mentioned in some general synthesis literature, is a lachrymator and can cause severe burns.[4]

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Di-tert-butyl dicarbonate ((Boc)₂O) can cause skin and eye irritation.

-

Solvents like THF, hexanes, and dichloromethane are flammable and should be handled away from ignition sources.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-Methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-methylpiperazine is a crucial chiral building block in the pharmaceutical industry, recognized for its role as an essential intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] It is notably a key component in certain quinoline antibacterials. The specific stereochemistry of the (S)-enantiomer is often critical for the desired pharmacological activity and efficacy of the final drug product. Consequently, robust and efficient methods for its enantioselective synthesis are of significant interest to the drug development community. This document provides detailed application notes and protocols for three prominent methods for synthesizing (S)-2-methylpiperazine: chiral auxiliary-mediated synthesis, catalytic asymmetric synthesis, and chemical resolution of a racemic mixture.

Applications in Drug Development

2-Methylpiperazine and its derivatives are integral to the development of a wide range of pharmaceuticals. Beyond their use in antibiotics, they serve as foundational structures for anti-depressants, anti-anxiety medications, antiviral agents, and treatments for neurological disorders.[1][2] The piperazine moiety can enhance the solubility, reactivity, and receptor binding affinity of drug candidates, thereby improving their overall therapeutic performance.[2] The availability of enantiomerically pure forms, such as (S)-2-methylpiperazine, allows for the development of drugs with improved specificity and reduced off-target effects.

Synthetic Strategies Overview

The enantioselective synthesis of (S)-2-methylpiperazine can be broadly approached through three main strategies, each with its own advantages and considerations.

Caption: Overview of synthetic strategies for (S)-2-methylpiperazine.

Method 1: Chiral Auxiliary-Mediated Synthesis

This method introduces a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a key reaction step. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product. A notable example involves the use of (S)-(+)-phenylglycinol as the chiral auxiliary.

Experimental Protocol

A plausible synthetic route starting from (S)-(+)-phenylglycinol is outlined below, adapted from a reported synthesis of the (R)-enantiomer.[3]

-

Amide Coupling: (S)-(+)-phenylglycinol is condensed with N-Boc glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

-

Reduction and Protection: The amide is reduced, and the resulting hydroxyl group is protected, for instance, as a silyl ether.

-

Second Condensation and Cyclization: The protected intermediate undergoes selective condensation with bromoacetic acid, followed by cyclization and desilylation to yield the 2-oxopiperazine precursor.

-

Diastereoselective Methylation: The 2-oxopiperazine is methylated at the C3 position. The stereochemistry of the chiral auxiliary directs the methylation to afford the desired diastereomer.

-

Auxiliary Cleavage and Reduction: The chiral auxiliary is cleaved, and the oxopiperazine is reduced to furnish (S)-2-methylpiperazine.

Caption: Workflow for chiral auxiliary-mediated synthesis.

Method 2: Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers an efficient route to chiral piperazines, often with high enantioselectivity. One-pot tandem reactions combining hydroamination and asymmetric transfer hydrogenation are particularly powerful.[4]

Experimental Protocol

The following protocol is a conceptual outline for the synthesis of (S)-2-methylpiperazine via a tandem catalytic approach.

-

Substrate Preparation: An appropriate aminoalkyne precursor is synthesized.

-

Tandem Reaction:

-

Titanium-Catalyzed Hydroamination: The aminoalkyne undergoes intramolecular hydroamination catalyzed by a titanium complex to form a cyclic imine intermediate.

-

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): In the same pot, the cyclic imine is asymmetrically reduced using a ruthenium catalyst with a chiral ligand (e.g., (S,S)-Ts-DPEN) and a hydrogen source (e.g., formic acid/triethylamine). This step establishes the stereocenter, yielding the enantioenriched piperazine.[4]

-

-

Deprotection: Any protecting groups on the piperazine nitrogens are removed to give the final product.

References

- 1. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]

- 2. chemimpex.com [chemimpex.com]